

Spectroscopic Analysis of Laureth-3 Carboxylic Acid: A Technical Overview

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Compound of Interest

Compound Name: Laureth-3 carboxylic acid

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Abstract: This document provides a detailed technical overview of the expected spectroscopic characteristics of **Laureth-3 Carboxylic Acid**. Due to the limited availability of specific, publicly accessible spectroscopic data for **Laureth-3 Carboxylic Acid**, this guide will leverage data from structurally related compounds and foundational spectroscopic principles to provide a comprehensive analytical framework. The methodologies for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are detailed, and expected data are presented in a structured format. This guide is intended to serve as a practical resource for the characterization and analysis of this compound.

Introduction

Laureth-3 Carboxylic Acid, with the molecular formula $C_{18}H_{36}O_5$, is a polyoxyethylene ether carboxylic acid.^{[1][2][3]} Its structure comprises a lipophilic C12 lauryl chain, a hydrophilic short-chain polyethylene glycol (PEG) ether, and a terminal carboxylic acid group. This amphiphilic nature makes it a versatile surfactant and emulsifying agent in various applications. Accurate characterization of its chemical structure is paramount for quality control and research purposes. This guide outlines the expected outcomes from IR and NMR spectroscopic analyses, which are fundamental techniques for structural elucidation.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **Laureth-3 Carboxylic Acid** is anticipated to exhibit characteristic absorption bands corresponding to its constituent functional groups. The expected vibrational modes are summarized in Table 1.

Table 1: Predicted Infrared (IR) Spectroscopy Data for **Laureth-3 Carboxylic Acid**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Expected Intensity
3300 - 2500	Carboxylic Acid (O-H)	Stretching	Strong, Very Broad
2920 - 2850	Alkyl Chain (C-H)	Stretching	Strong, Sharp
1760 - 1690	Carboxylic Acid (C=O)	Stretching	Strong, Sharp
1320 - 1210	Ether (C-O) & Carboxylic Acid (C-O)	Stretching	Strong
1440 - 1395	Carboxylic Acid (O-H)	Bending	Moderate

The O-H stretching of the carboxylic acid is notably broad due to hydrogen bonding, often appearing in the 3300-2500 cm⁻¹ region.[4][5][6] The carbonyl (C=O) stretch is expected to be a strong, sharp peak between 1760 and 1690 cm⁻¹. [4][6] The presence of the polyoxyethylene chain will contribute to a strong C-O stretching band.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), allowing for a comprehensive structural analysis.

The ¹H NMR spectrum of **Laureth-3 Carboxylic Acid** would show distinct signals for the protons in the lauryl chain, the ethylene glycol units, and the terminal carboxylic acid. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹H NMR Data for **Laureth-3 Carboxylic Acid**

Chemical Shift (ppm)	Multiplicity	Assignment
10 - 12	Singlet (broad)	-COOH
~ 3.6	Multiplet	-O-CH ₂ -CH ₂ -O-
~ 3.4	Triplet	-O-CH ₂ - (from lauryl chain)
~ 2.2	Triplet	-CH ₂ - adjacent to COOH
1.2 - 1.6	Multiplet (broad)	-CH ₂ - (alkyl chain)
~ 0.9	Triplet	-CH ₃

The carboxylic acid proton is expected to appear as a broad singlet in the 10-12 ppm region.^[7] The protons of the ethylene glycol units typically resonate around 3.6 ppm.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts for **Laureth-3 Carboxylic Acid** are outlined in Table 3.

Table 3: Predicted ¹³C NMR Data for **Laureth-3 Carboxylic Acid**

Chemical Shift (ppm)	Assignment
170 - 185	C=O (Carboxylic Acid)
60 - 75	-O-CH ₂ -CH ₂ -O-
14 - 40	-CH ₂ - (Alkyl Chain)
~ 14	-CH ₃

The carbonyl carbon of the carboxylic acid is characteristically found in the 165-185 ppm range. The carbons of the ethylene glycol units are expected to appear in the 60-75 ppm region.

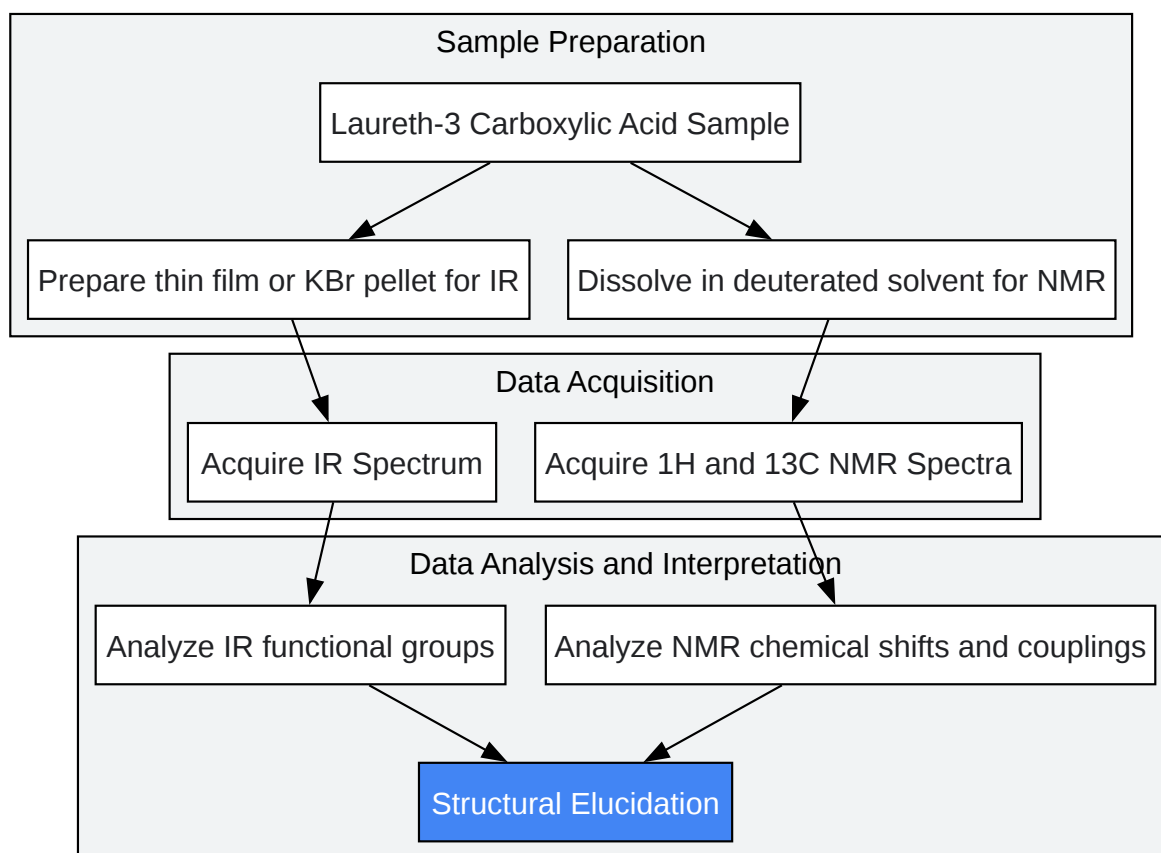
Experimental Protocols

The following are generalized experimental protocols for obtaining IR and NMR spectra.

- **Sample Preparation:** A small amount of **Laureth-3 Carboxylic Acid** is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disc.
- **Instrumentation:** An FTIR (Fourier-transform infrared) spectrometer is used.
- **Data Acquisition:** The spectrum is typically recorded over a range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder is recorded first and subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the molecule.
- **Sample Preparation:** Approximately 5-10 mg of **Laureth-3 Carboxylic Acid** is dissolved in a deuterated solvent (e.g., CDCl_3 or D_2O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Data Acquisition:** Both ^1H and ^{13}C NMR spectra are acquired. For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
- **Data Analysis:** The chemical shifts, signal integrations, and coupling patterns are analyzed to assign the signals to the specific nuclei in the molecular structure.

Visualized Experimental Workflow

The general workflow for the spectroscopic analysis of **Laureth-3 Carboxylic Acid** is depicted below.

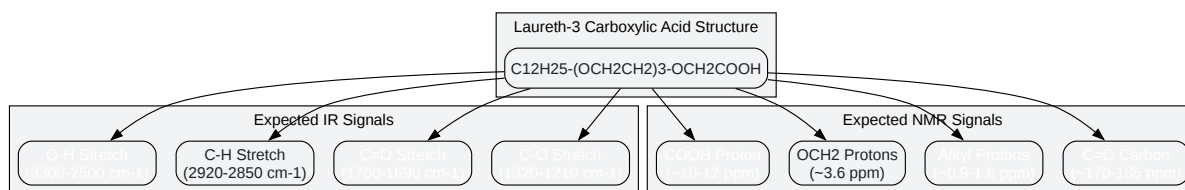


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Caption: General workflow for spectroscopic analysis.

Signaling Pathway and Logical Relationships

The structural components of **Laureth-3 Carboxylic Acid** and their corresponding expected spectroscopic signals can be logically mapped.



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Caption: Structure-Spectra Correlation Map.

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